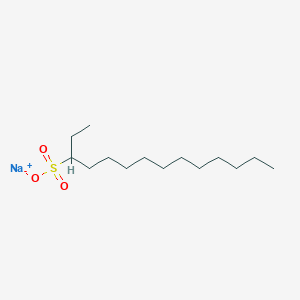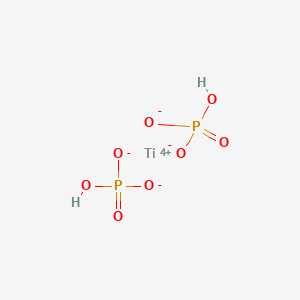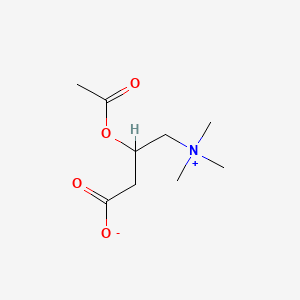![molecular formula C23H34O4 B081365 (1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione CAS No. 14594-22-0](/img/structure/B81365.png)
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione is a natural phytosteroid isolated from the plant Chionographis japonica. It is a unique compound characterized by its δ-lactone group, making it the first reported example of a steroid containing this functional group . The molecular structure of chiogralactone is 3β, 16β-dihydroxy-6-oxo-24-nor-5α-cholan-23-oic acid 16β,23-lactone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chiogralactone involves a seven-stage stereospecific process starting from 3β, 16α-diacetoxypregn-5-en-20-one . The key steps include:
Reformatskii Reaction: This reaction with the 20-ketone forms a δ-lactone.
Hydrogenation: The δ-lactone is hydrogenated to form the 21α (CH3) saturated lactone.
Ring Opening and Saponification: The ring is opened, and the 3-acetoxy group is saponified.
Conversion to Ditoyslate: The 3,16α-ditosylate is formed.
Alkaline Treatment: This leads to a 3,5α-cyclosteroid with a δ-lactone ring.
Oxidation: The 6-hydroxy group is oxidized to a 6-keto group.
Cyclopropane Ring Opening and Saponification: The cyclopropane ring is opened, and the 3-acetoxy group is saponified to yield chiogralactone.
Industrial Production Methods
Industrial production methods for chiogralactone are not well-documented, likely due to its complex synthesis and limited natural sources. Most production is carried out in research laboratories using the synthetic routes described above.
化学反应分析
Types of Reactions
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Formation of ditosylates from hydroxy groups.
Ring Opening: Opening of lactone and cyclopropane rings.
Common Reagents and Conditions
Reformatskii Reaction: Zinc and haloesters.
Hydrogenation: Palladium or platinum catalysts.
Oxidation: Common oxidizing agents like chromium trioxide.
Alkaline Treatment: Strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates leading to the final product, chiogralactone, such as 3,5α-cyclosteroids and 6-oxo derivatives .
科学研究应用
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione has several scientific research applications:
Chemistry: Used as a model compound for studying steroid synthesis and transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
作用机制
The mechanism of action of chiogralactone is not fully understood. it is believed to interact with specific molecular targets and pathways involved in steroid metabolism and signaling. The δ-lactone group may play a crucial role in its biological activity by interacting with enzymes and receptors involved in these pathways .
相似化合物的比较
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione can be compared with other similar compounds, such as:
Chiograsterol A: A precursor in the biosynthesis of chiogralactone.
Chiograsterol B: Another related compound that does not convert to chiogralactone.
Other Steroids: This compound is unique due to its δ-lactone group, which is not commonly found in other steroids.
属性
CAS 编号 |
14594-22-0 |
|---|---|
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChI 键 |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
手性 SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
规范 SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















